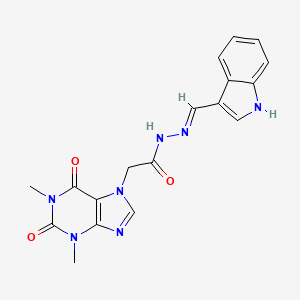![molecular formula C18H12FN5OS B603914 4-fluorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether CAS No. 951981-46-7](/img/structure/B603914.png)
4-fluorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a complex organic compound that combines several heterocyclic structures, including indole, triazole, and thiadiazole. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
The synthesis of 4-fluorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves multiple steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . The reaction is typically carried out in refluxing ethanol with a catalytic amount of piperidine . Industrial production methods may involve microwave irradiation to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and triazole rings
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
4-fluorophenyl [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves interactions with various molecular targets. The indole and triazole rings allow it to bind with high affinity to multiple receptors, influencing pathways involved in cell proliferation, apoptosis, and immune responses . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole, triazole, and thiadiazole derivatives. For example:
Indole derivatives: Known for their antiviral and anticancer activities.
Triazole derivatives: Often used as antifungal and antimicrobial agents.
Thiadiazole derivatives: Studied for their antioxidant and enzyme inhibitory activities
Propriétés
Numéro CAS |
951981-46-7 |
|---|---|
Formule moléculaire |
C18H12FN5OS |
Poids moléculaire |
365.4g/mol |
Nom IUPAC |
3-[(4-fluorophenoxy)methyl]-6-(1H-indol-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12FN5OS/c19-12-5-7-13(8-6-12)25-10-16-21-22-18-24(16)23-17(26-18)15-9-11-3-1-2-4-14(11)20-15/h1-9,20H,10H2 |
Clé InChI |
WSDMTELDWMLUBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B603835.png)
![4-[(1H-indol-3-ylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B603836.png)


![2-bromo-6-methoxy-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B603840.png)

![2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B603842.png)
![2-ethoxy-6-nitro-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B603844.png)

![1,1-Dioxidotetrahydro-3-thienyl 3-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl sulfone](/img/structure/B603848.png)


![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B603854.png)
